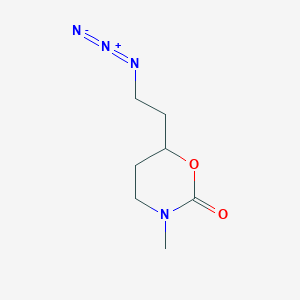![molecular formula C10H4F5N3O2 B2407564 4-Nitro-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazole CAS No. 957481-78-6](/img/structure/B2407564.png)
4-Nitro-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitro-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a nitro group and a pentafluorophenylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazole typically involves the reaction of 4-nitropyrazole with 2,3,4,5,6-pentafluorobenzyl bromide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-Nitro-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride (SnCl2).
Substitution: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in an acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Reduction: 4-Amino-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
科学的研究の応用
4-Nitro-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazole has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors involved in inflammatory or infectious diseases.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Chemical Biology: It can be used as a probe to study biological processes involving nitroaromatic compounds or fluorinated aromatic systems.
作用機序
The mechanism of action of 4-Nitro-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the pentafluorophenyl group can enhance binding affinity through hydrophobic interactions and π-π stacking.
類似化合物との比較
Similar Compounds
4-Nitro-1-phenylpyrazole: Lacks the pentafluorophenyl group, resulting in different electronic properties and reactivity.
4-Amino-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazole: The amino group provides different reactivity compared to the nitro group.
1-[(2,3,4,5,6-Pentafluorophenyl)methyl]pyrazole:
Uniqueness
4-Nitro-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazole is unique due to the combination of a nitro group and a pentafluorophenylmethyl group on the pyrazole ring. This combination imparts distinct electronic properties and reactivity, making it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
4-nitro-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F5N3O2/c11-6-5(7(12)9(14)10(15)8(6)13)3-17-2-4(1-16-17)18(19)20/h1-2H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMURQOUFGZIQMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC2=C(C(=C(C(=C2F)F)F)F)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F5N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(4-fluorophenyl)methyl]piperazine-1-carboxamide](/img/structure/B2407484.png)


![Ethyl 2-[6-(2,3-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2407490.png)

![N-(2-methoxy-5-methylphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2407493.png)


![N-(2-methoxyphenethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2407497.png)




![4-(benzylthio)-9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2407504.png)
